1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
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Overview
Description
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound with a molecular formula of C7H7N3OS and a molecular weight of 181.21 g/mol This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and an ethanone group attached to the 5-position of the triazole ring
Scientific Research Applications
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Future Directions
The future directions for the study of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” could involve further exploration of its biological activities, as thiazolo[3,2-b][1,2,4]triazole derivatives are known to possess a wide range of such activities . Additionally, the development of more eco-friendly synthesis methods could be a potential area of research .
Mechanism of Action
Mode of Action
The mode of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Result of Action
Some related compounds have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
Derivatives of 1,2,4-triazole, a core structure in this compound, have been reported to exhibit a wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles .
Molecular Mechanism
The molecular mechanism of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone is not well-defined. It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Comparison with Similar Compounds
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone can be compared with other similar compounds, such as:
- 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
- 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOWOWVIBUGLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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